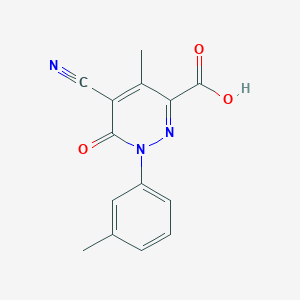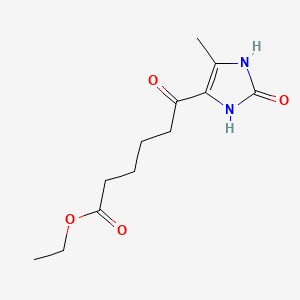
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide
Vue d'ensemble
Description
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide, also known as CETPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CETPA is a small molecule inhibitor that targets protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Applications De Recherche Scientifique
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide has been studied extensively for its potential applications in scientific research, particularly in the field of diabetes and metabolic disorders. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, and has also been shown to reduce body weight and adiposity in obese mice. In addition, this compound has been investigated for its potential anti-cancer properties, as PTP1B has been implicated in the regulation of oncogenic signaling pathways.
Mécanisme D'action
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide is a small molecule inhibitor that targets PTP1B, which is a negative regulator of insulin signaling and glucose homeostasis. By inhibiting PTP1B, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and liver. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, reduced body weight and adiposity, and activation of the AMPK pathway. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide has several advantages for use in lab experiments, including its specificity for PTP1B and its ability to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. However, this compound also has several limitations, including its potential toxicity and the need for further optimization of its synthesis method and dosage.
Orientations Futures
There are several future directions for research on 2-cyano-3-(5-ethyl-2-thienyl)-N-(4-pyridinylmethyl)acrylamide, including the development of more potent and selective PTP1B inhibitors, the investigation of this compound's potential anti-cancer properties, and the optimization of its synthesis method and dosage for clinical use. In addition, this compound could be investigated for its potential applications in other metabolic disorders such as obesity and cardiovascular disease.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-2-14-3-4-15(21-14)9-13(10-17)16(20)19-11-12-5-7-18-8-6-12/h3-9H,2,11H2,1H3,(H,19,20)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRIZHFTLRMFAW-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(/C#N)\C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl {2-[({[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4686023.png)
![2-[(4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B4686026.png)
![N-(4-methoxyphenyl)-4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4686039.png)




![4-butyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4686069.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4686076.png)
![methyl (5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4686079.png)
![6-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4686082.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-fluorobenzenesulfonamide](/img/structure/B4686085.png)
![5-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4686097.png)